REACTION_SMILES
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[O:6]1[CH2:7][CH2:8][O:9][C:10]12[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH2:15]2.[cH:1]1[cH:2][n:3][s:4][cH:5]1>>[cH:1]1[cH:2][n:3][s:4][c:5]1[C:13]1([OH:16])[CH2:12][CH2:11][C:10]2([O:6][CH2:7][CH2:8][O:9]2)[CH2:15][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnsc1
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Name
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Type
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product
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Smiles
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OC1(c2ccns2)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |